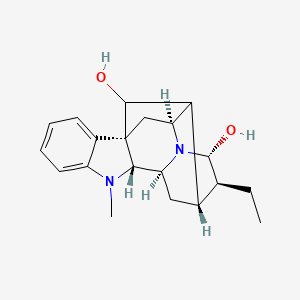
Ajmalan-17(S),21alpha-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ajmalan-17(S),21alpha-diol is an organic compound derived from Ajmalan, characterized by the presence of 17(S) and 21alpha-diol groups. It is a white solid that is soluble in organic solvents but insoluble in water. This compound is known for its optical activity and is a derivative of the alkaloid Ajmaline, which is found in the roots of Rauwolfia serpentina and other plant sources .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ajmalan-17(S),21alpha-diol can be synthesized through various chemical reactions involving the modification of Ajmaline. One common method involves the reduction of Ajmaline using specific reducing agents under controlled conditions to introduce the diol groups at the 17 and 21 positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ajmalan-17(S),21alpha-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ajmalan-17(S),21alpha-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products[][4].
Mechanism of Action
The mechanism of action of Ajmalan-17(S),21alpha-diol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of sodium channels, which play a crucial role in the conduction of electrical signals in the heart. This modulation can lead to changes in cardiac action potentials, making it useful in the treatment of arrhythmias .
Comparison with Similar Compounds
Ajmalan-17(S),21alpha-diol is unique compared to other similar compounds due to its specific diol groups at the 17 and 21 positions. Similar compounds include:
Ajmaline: A parent compound with similar structural features but lacking the diol groups.
Ajmalicine: Another alkaloid with different functional groups and biological activities.
Serpentine: A structurally related compound with distinct pharmacological properties.
This compound stands out due to its specific chemical structure and the resulting unique biological and chemical properties.
Properties
CAS No. |
509-37-5 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1R,9R,10S,12R,13S,14R,16S,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16?,17-,18-,19+,20+/m0/s1 |
InChI Key |
CJDRUOGAGYHKKD-NNAJWNLHSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















